molecular formula C15H17FO3 B6324379 (1S,3R)-3-[2-(4-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 735275-19-1

(1S,3R)-3-[2-(4-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B6324379
CAS No.: 735275-19-1
M. Wt: 264.29 g/mol
InChI Key: RVKRHZTVPXHKMR-PWSUYJOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3R)-3-[2-(4-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a synthetic organic compound characterized by a cyclohexane ring substituted with a carboxylic acid group and a 4-fluorophenyl-2-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-[2-(4-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an alcohol or aldehyde precursor using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the 4-Fluorophenyl-2-oxoethyl Group: This step involves the Friedel-Crafts acylation of the cyclohexane ring with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, to form derivatives such as esters or amides.

    Reduction: Reduction of the ketone group can yield secondary alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Esters, amides.

    Reduction: Secondary alcohols.

    Substitution: Phenyl derivatives with various substituents.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutics: Investigated for its potential therapeutic effects in treating certain diseases.

Industry

    Materials Science: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,3R)-3-[2-(4-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3R)-3-[2-(4-chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
  • (1S,3R)-3-[2-(4-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
  • (1S,3R)-3-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Uniqueness

The presence of the fluorine atom in (1S,3R)-3-[2-(4-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets compared to its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

(1S,3R)-3-[2-(4-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FO3/c16-13-6-4-11(5-7-13)14(17)9-10-2-1-3-12(8-10)15(18)19/h4-7,10,12H,1-3,8-9H2,(H,18,19)/t10-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKRHZTVPXHKMR-PWSUYJOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.